molecular formula C11H15N5 B14917730 N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 1341663-06-6

N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B14917730
CAS No.: 1341663-06-6
M. Wt: 217.27 g/mol
InChI Key: SKUVHVMGMQSFEB-UHFFFAOYSA-N
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Description

N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclohexylamine derivative with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can be scaled up to produce significant quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other triazolopyrazine derivatives.

Properties

CAS No.

1341663-06-6

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C11H15N5/c1-2-4-9(5-3-1)14-10-11-15-13-8-16(11)7-6-12-10/h6-9H,1-5H2,(H,12,14)

InChI Key

SKUVHVMGMQSFEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CN3C2=NN=C3

Origin of Product

United States

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